molecular formula C34H64O5Si3 B14135415 methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 1198787-00-6

methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B14135415
CAS No.: 1198787-00-6
M. Wt: 637.1 g/mol
InChI Key: QFHIIAKBYMFQNB-DVVVTZDQSA-N
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Description

Methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple stereocenters and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the trimethylsilyloxy groups. The synthetic route typically starts with the cyclization of a suitable precursor to form the core structure, followed by functional group modifications to introduce the desired substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyloxy groups may enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopenta[a]phenanthrene core may mimic the structure of natural ligands, enabling it to bind to specific receptors and modulate their activity.

Comparison with Similar Compounds

Methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can be compared with other similar compounds, such as:

  • Methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate
  • Methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate

These compounds share a similar core structure but differ in the length and nature of the side chains, which can influence their chemical properties and biological activities.

Properties

CAS No.

1198787-00-6

Molecular Formula

C34H64O5Si3

Molecular Weight

637.1 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C34H64O5Si3/c1-23(14-17-31(35)36-4)26-15-16-27-32-28(22-30(34(26,27)3)39-42(11,12)13)33(2)19-18-25(37-40(5,6)7)20-24(33)21-29(32)38-41(8,9)10/h21,23-28,30,32H,14-20,22H2,1-13H3/t23-,24+,25-,26-,27+,28+,30+,32+,33+,34-/m1/s1

InChI Key

QFHIIAKBYMFQNB-DVVVTZDQSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=C[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)O[Si](C)(C)C)O[Si](C)(C)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=CC4C3(CCC(C4)O[Si](C)(C)C)C)O[Si](C)(C)C)O[Si](C)(C)C)C

Origin of Product

United States

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